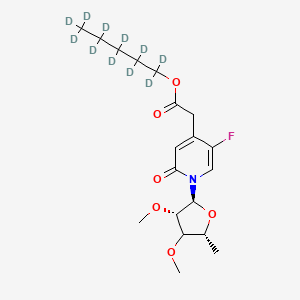

alpha-Capecitabine-d11

Description

Rationale for Deuterium (B1214612) Labeling in Drug Discovery and Development

Deuterium, a stable isotope of hydrogen, has gained significant attention in medicinal chemistry for its potential to enhance the pharmacokinetic and metabolic profiles of drugs. researchgate.netuniupo.it The replacement of hydrogen with deuterium, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.

This seemingly minor change can have profound implications for a drug's metabolism. nih.gov Many drugs are broken down in the body by enzymes, often through processes that involve the cleavage of C-H bonds. researchgate.net By strategically placing deuterium at sites of metabolic vulnerability, researchers can slow down this breakdown, potentially leading to:

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life, meaning it remains in the body for a longer period. This could allow for less frequent dosing and improved patient compliance. researchgate.net

Enhanced Safety Profile: By reducing the formation of potentially toxic metabolites, deuteration can lead to a safer drug. researchgate.netnih.gov

Increased Efficacy: A more stable drug may have a greater opportunity to reach its target site and exert its therapeutic effect. researchgate.net

The use of deuterium-labeled compounds extends beyond improving drug properties. They are also invaluable as tracers in metabolic and pharmacokinetic studies, allowing for precise quantification and elucidation of a drug's fate in the body. nih.govresearchgate.netacs.org

Overview of Capecitabine (B1668275) Prodrug Activation Cascade in Research Contexts

Capecitabine is an orally administered chemotherapeutic agent that acts as a prodrug, meaning it is converted into its active form within the body. spandidos-publications.comdrugbank.comnih.gov This multi-step activation process is a key area of research, as it influences the drug's efficacy and selectivity. The activation cascade involves three main enzymatic steps:

Conversion to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR): After absorption from the gastrointestinal tract, capecitabine is first metabolized in the liver by the enzyme carboxylesterase to form 5'-DFCR. spandidos-publications.commdpi.comfda.gov

Conversion to 5'-deoxy-5-fluorouridine (5'-DFUR): Subsequently, the enzyme cytidine (B196190) deaminase, found in the liver and tumor tissues, converts 5'-DFCR to 5'-DFUR. spandidos-publications.commdpi.comresearchgate.net

Conversion to 5-fluorouracil (B62378) (5-FU): The final and crucial step occurs within tumor tissues, where the enzyme thymidine (B127349) phosphorylase converts 5'-DFUR into the active anticancer drug, 5-fluorouracil (5-FU). spandidos-publications.comfda.govresearchgate.net

This tumor-preferential activation of 5-FU is a significant advantage of capecitabine, as it can lead to higher concentrations of the active drug at the tumor site while minimizing systemic toxicity. spandidos-publications.com Research into this pathway, often utilizing labeled compounds, aims to understand the factors influencing its efficiency and to identify potential biomarkers for predicting patient response. nih.govmdpi.com

The ultimate active metabolites of 5-FU that cause cell injury are 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). drugbank.comfda.gov These metabolites interfere with DNA and RNA synthesis, leading to the death of cancer cells. fda.gov The breakdown of 5-FU eventually leads to the formation of α-fluoro-β-alanine (FBAL), which is cleared in the urine. drugbank.comfda.gov

Specific Academic Research Utility of alpha-Capecitabine-d11

This compound is a deuterated form of capecitabine, where eleven hydrogen atoms in the pentyl group have been replaced with deuterium. medchemexpress.comsynzeal.com This stable isotope-labeled compound serves as a critical tool in various research applications, primarily as an internal standard in bioanalytical methods.

Internal standards are essential for accurate quantification of drugs and their metabolites in biological samples like plasma. researchgate.net In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a known amount of the deuterated standard (this compound) is added to the sample. researchgate.netresearchgate.netingentaconnect.com Because it has a slightly higher molecular weight than the non-labeled capecitabine but behaves almost identically during sample preparation and analysis, it allows for precise correction of any variability in the analytical process. This ensures the reliability and accuracy of pharmacokinetic studies that measure the concentration of capecitabine and its metabolites over time. researchgate.netresearchgate.netresearchgate.net

The use of this compound and other stable isotope-labeled analogs has been instrumental in developing and validating robust analytical methods to study the complex pharmacokinetics of capecitabine and its entire metabolic cascade, from the parent drug to its final breakdown products. researchgate.net This detailed understanding is crucial for optimizing treatment strategies and personalizing medicine for cancer patients.

Structure

3D Structure

Properties

Molecular Formula |

C19H28FNO6 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 2-[1-[(2S,3S,5R)-3,4-dimethoxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyridin-4-yl]acetate |

InChI |

InChI=1S/C19H28FNO6/c1-5-6-7-8-26-16(23)10-13-9-15(22)21(11-14(13)20)19-18(25-4)17(24-3)12(2)27-19/h9,11-12,17-19H,5-8,10H2,1-4H3/t12-,17?,18+,19+/m1/s1/i1D3,5D2,6D2,7D2,8D2 |

InChI Key |

PZKXODVUVHSZFB-GOKHLIHCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CC1=CC(=O)N(C=C1F)[C@@H]2[C@H](C([C@H](O2)C)OC)OC |

Canonical SMILES |

CCCCCOC(=O)CC1=CC(=O)N(C=C1F)C2C(C(C(O2)C)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Alpha Capecitabine D11

Strategies for Deuterium (B1214612) Incorporation at the Alpha Position

The synthesis of alpha-Capecitabine-d11 involves the specific replacement of hydrogen atoms with deuterium at the alpha position of the pentyl carbamate (B1207046) side chain. While direct synthesis of deuterated analogues can be achieved through various methods, including heterogeneous catalysis or enzymatic reactions, a common strategy for creating deuterated building blocks is often employed. rsc.orgnih.gov

For this compound, a likely synthetic route would involve the use of a deuterated starting material, such as a deuterated pentyl alcohol, which is then incorporated into the capecitabine (B1668275) structure. This approach ensures the precise and high-level incorporation of deuterium at the desired positions. google.com The chemical name for Capecitabine-d11 is Pentyl-d11 (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate. synzeal.com

General synthetic approaches for deuteration can also include:

Chemical Exchange: Labile protons can be exchanged with deuterium by using deuterated solvents. This method is particularly effective for N-H and O-H protons. rsc.orgchemrxiv.org

Catalytic Deuteration: Transition metal catalysts like platinum, palladium, or rhodium can facilitate the replacement of hydrogen with deuterium gas under high pressure and temperature. nih.gov

Electrochemical and Photocatalytic Methods: These have emerged as greener alternatives for the deuteration of organic compounds. rsc.org

Methodologies for Isotopic Purity Assessment in Research Materials

Determining the isotopic purity of deuterated compounds is crucial to ensure the quality and reliability of research findings. rsc.org Several analytical techniques are employed to quantify the level of deuterium incorporation and identify the presence of any non-deuterated or partially deuterated species.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for assessing isotopic purity. By analyzing the mass-to-charge ratio of the compound, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.govresearchgate.net The relative abundance of the different isotopolog ions allows for the calculation of the isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the specific sites of deuterium incorporation. rsc.orgresearchgate.net While ¹H NMR can quantify the residual protons at deuterated positions, ¹³C NMR can also be used to observe deuterium-induced isotope shifts, which helps in quantifying the degree of labeling at specific molecular sites. researchgate.net

The term "isotopic enrichment factor" is used to describe the ratio between the isotopic abundance of deuterium in the compound and its natural abundance (approximately 0.015%). google.com For pharmaceutical applications, a high degree of deuterium incorporation, often exceeding 95% or even 99%, is desirable. google.comgoogle.com

| Analytical Technique | Principle of Isotopic Purity Assessment | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Distinguishes isotopologues based on mass-to-charge ratio. nih.govresearchgate.net | High sensitivity, low sample consumption, and rapid analysis. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies residual protons or observes deuterium-induced shifts in ¹³C spectra to determine site-specific deuteration. rsc.orgresearchgate.net | Provides detailed structural information and site-specific quantification. rsc.orgresearchgate.net |

Structural Confirmation Techniques for Deuterated Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy plays a pivotal role in the structural elucidation of deuterated compounds. datahorizzonresearch.comglobalresearchonline.net Two-dimensional NMR techniques, such as ¹H-²H isotope correlation spectroscopy (iCOSY) and Heteronuclear Single Quantum Coherence (HSQC), can directly map the correlations between protons and deuterium atoms, confirming the exact locations of deuteration. chemrxiv.orgresearchgate.net These methods provide unambiguous evidence of the isotopic labeling pattern. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), is another powerful tool for structural confirmation. researchgate.netacs.org In addition to providing the molecular weight and isotopic distribution, tandem mass spectrometry (MS/MS) experiments can be performed. nih.gov In MS/MS, the deuterated molecule is fragmented, and the masses of the resulting fragments can reveal the positions of the deuterium atoms within the molecule. scielo.brresearchgate.net

Advanced Bioanalytical Methodologies for Research Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for alpha-Capecitabine-d11

The development of a validated LC-MS/MS method is a multi-step process ensuring the reliable quantification of this compound. This involves optimizing the chromatographic separation to distinguish the analyte from matrix components and refining mass spectrometric parameters for selective and sensitive detection. researchgate.net The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability. unil.ch

The primary goal of chromatographic optimization is to achieve a sharp, symmetrical peak for this compound, well-resolved from endogenous interferences in the biological matrix. Due to their nearly identical physicochemical properties, deuterated species like this compound co-elute with their non-deuterated counterparts under typical reversed-phase HPLC conditions. This chromatographic similarity is advantageous when it is used as an internal standard for capecitabine (B1668275) analysis.

Optimization strategies typically involve a systematic evaluation of several key parameters:

Stationary Phase: Reversed-phase columns, particularly C18 phases, are commonly employed for the separation of capecitabine and its analogues. nih.govnih.gov These columns provide effective retention and separation from more polar matrix components.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). researchgate.netnih.gov The ratio of organic to aqueous phase is adjusted to control the retention time. Gradient elution, where the mobile phase composition is changed during the analytical run, is often used to effectively separate analytes with differing polarities and to ensure sharp peak shapes. nih.govresearchgate.net

Flow Rate and Column Temperature: These parameters are fine-tuned to balance analysis time with separation efficiency. A controlled column temperature ensures reproducible retention times. mdpi.com

The optimization process aims to achieve a robust separation that is insensitive to minor variations in experimental conditions, ensuring method reliability across different sample batches. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 2 mmol ammonium formate (pH 3.0) | researchgate.net |

| Elution Mode | Isocratic or Gradient | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |

Tandem mass spectrometry is the detection method of choice due to its exceptional selectivity and sensitivity. Quantification is typically performed using the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. researchgate.net In MRM, the first quadrupole selects a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This process creates a highly specific mass transition that minimizes interference from other co-eluting compounds. researchgate.net

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 11 units higher than that of unlabeled capecitabine, while the product ion may also show a corresponding mass shift depending on the location of the deuterium (B1214612) atoms in the fragmented portion. The selection of specific, stable, and intense MRM transitions is a critical step in method development to ensure maximum sensitivity and accuracy.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Capecitabine | Positive ESI | 360.1 | 244.4 | researchgate.net |

| This compound | Positive ESI | 371.3 | 255.1 | researchgate.net |

In quantitative bioanalysis, an internal standard (IS) is essential to correct for the variability inherent in sample preparation and analysis. nih.gov A stable isotope-labeled (SIL) compound, such as this compound, is considered the "gold standard" for use as an internal standard in LC-MS/MS assays. unil.ch

The key advantages of using this compound as an IS for the quantification of capecitabine are:

Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This ensures that any loss of analyte during sample processing or any fluctuation in instrument response will be mirrored by the IS. nih.gov

Mass Difference: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the incorporated deuterium atoms. researchgate.net

Correction for Matrix Effects: Biological matrices like plasma can contain endogenous substances that suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Because the SIL-IS co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects, allowing for accurate correction and improving the precision and accuracy of the quantification. nih.gov

By measuring the peak area ratio of the analyte to the internal standard, reliable quantification can be achieved even with variations in sample recovery or instrument performance. researchgate.net

Sample Preparation Techniques for Biological Research Matrices (e.g., protein precipitation, liquid-liquid extraction)

The primary objective of sample preparation is to remove interfering components from the biological matrix (e.g., plasma, tissue homogenates) and to concentrate the analyte of interest before LC-MS/MS analysis. researchgate.net The choice of technique depends on the analyte's properties, the required sensitivity, and the sample throughput needed. For capecitabine and this compound, protein precipitation and liquid-liquid extraction are two commonly used methods. researchgate.netnih.gov

Protein Precipitation (PP): This is a rapid and straightforward technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate the proteins. americanlaboratory.com After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis. While simple and fast, PP is a relatively non-selective method and may leave other matrix components like phospholipids (B1166683) in the extract, which can cause matrix effects. researchgate.netamericanlaboratory.com

Liquid-Liquid Extraction (LLE): LLE is a more selective sample clean-up technique based on the differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent (e.g., ethyl acetate). nih.govnih.govresearchgate.net The analyte partitions into the organic phase, leaving behind more polar, interfering substances in the aqueous phase. LLE generally provides a cleaner extract than PP, resulting in reduced matrix effects and improved assay robustness. americanlaboratory.com However, it is often more time-consuming and labor-intensive. researchgate.net

The selection between PP and LLE involves a trade-off between the desired level of sample clean-up, method simplicity, and throughput requirements. americanlaboratory.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Traceability and Quantification

While LC-MS/MS is the primary tool for quantification in bioanalytical assays, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the initial characterization of this compound. researchgate.netspectroscopyeurope.com

Deuterium (²H) NMR for Traceability: Deuterium NMR is a powerful technique for verifying the identity and isotopic purity of deuterated compounds. It can directly observe the deuterium nuclei, providing information on the specific locations and extent of deuterium incorporation within the molecule. This is essential for confirming that the synthesis of this compound has resulted in the correct labeling pattern and for determining the deuterium enrichment level. D-NMR spectra are clean because proton signals are not observed, and the peak integrals can be relatively quantitative under proper experimental settings.

Mechanistic Investigations of Drug Metabolism Utilizing Deuterium Labeling

Elucidation of Enzyme Kinetics and Metabolic Pathways Through Kinetic Isotope Effects (KIE)

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms and determining the rate-limiting steps in metabolic pathways through the study of kinetic isotope effects (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of alpha-Capecitabine-d11, the replacement of hydrogen with deuterium at specific positions can influence the rate of enzymatic conversions, providing critical information about the mechanism of action of the enzymes involved in its metabolism.

The initial step in the activation of capecitabine (B1668275) is the hydrolysis of the carbamate (B1207046) group, a reaction catalyzed by carboxylesterases (CES) to form 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). mu-varna.bgnih.gov Human carboxylesterases, primarily CES1 found in the liver and CES2 in the gastrointestinal tract, are responsible for this conversion. mu-varna.bgresearchgate.netmu-varna.bg Studies have shown that both CES1A1 and CES2 are capable of hydrolyzing capecitabine with similar catalytic efficiencies. nih.gov

The introduction of deuterium into the pentylcarbonyl side chain of capecitabine, creating this compound, could potentially alter the rate of this hydrolysis. If the C-H bond at the site of deuteration is involved in the rate-determining step of the enzymatic reaction, a primary kinetic isotope effect would be observed, resulting in a slower rate of metabolism. This would manifest as altered pharmacokinetic parameters for the deuterated compound compared to its non-deuterated counterpart.

Table 1: Comparative Catalytic Efficiencies of Human Carboxylesterases in Capecitabine Hydrolysis

| Enzyme | Catalytic Efficiency (min⁻¹ mM⁻¹) |

| CES1A1 | 14.7 |

| CES2 | 12.9 |

Following its formation, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine (B196190) deaminase (CDA). nih.gov This enzymatic step is crucial for the subsequent conversion to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). nih.gov Cytidine deaminase is found in both the liver and tumor tissues. nih.gov

While the deuterium atoms in this compound are located on the pentylcarbonyl side chain, which is cleaved in the first metabolic step, they are not present in the 5'-DFCR intermediate that serves as the substrate for cytidine deaminase. Therefore, a direct kinetic isotope effect on the activity of cytidine deaminase is not expected from the deuteration in this compound. However, investigations into potential deuterium exchange reactions under physiological conditions are warranted to confirm that the isotopic label remains stable and does not interfere with subsequent analytical measurements of downstream metabolites.

The final and rate-limiting step in the activation of capecitabine is the conversion of 5'-DFUR to 5-FU, catalyzed by the enzyme thymidine (B127349) phosphorylase (TP). nih.govcancernetwork.com Thymidine phosphorylase is often found at higher concentrations in tumor tissues compared to normal tissues, which contributes to the tumor-selective activation of capecitabine. caymanchem.com

Identification and Characterization of Novel Metabolites in In Vitro Systems

In vitro metabolism studies using systems such as liver microsomes, S9 fractions, and recombinant enzymes are essential for identifying and characterizing the metabolic fate of drug candidates. The use of deuterated compounds like this compound in these systems can aid in the detection of novel or low-abundance metabolites. The distinct mass shift of 11 daltons provided by the deuterium label facilitates the differentiation of drug-related material from endogenous background noise in mass spectrometry-based analyses. This can be particularly useful in untargeted metabolomics studies aimed at discovering previously unknown metabolic pathways. While no specific novel metabolites of this compound have been reported, the methodology remains a valuable tool in metabolic research.

Comparative Metabolic Profiling of Deuterated versus Non-Deuterated Capecitabine in Pre-clinical Models

A comparative study of this compound and non-deuterated capecitabine in a pre-clinical model would involve administering both compounds and analyzing biological matrices (e.g., plasma, urine, tissues) over time. The goal would be to determine if the kinetic isotope effect observed in vitro translates to significant changes in the in vivo exposure of the parent drug and its metabolites. For instance, a slower rate of carboxylesterase-mediated hydrolysis of this compound could lead to a longer half-life and increased plasma concentrations of the parent drug, with a corresponding decrease in the formation rate of its metabolites.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters in a Pre-clinical Model

| Parameter | Capecitabine | This compound |

| Cmax (ng/mL) | X | Potentially Higher |

| Tmax (h) | Y | Potentially Similar |

| AUC (ng·h/mL) | Z | Potentially Higher |

| t1/2 (h) | W | Potentially Longer |

Note: This table presents a hypothetical scenario. Actual data from pre-clinical studies would be required to confirm these potential differences.

Pre Clinical Pharmacokinetic Research Applications

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Ex Vivo Systems

In pre-clinical drug development, understanding a compound's ADME profile is fundamental. Alpha-Capecitabine-d11 is instrumental in the precise and accurate quantification of Capecitabine (B1668275) and its metabolites in various in vitro and ex vivo experimental systems. metsol.com

Detailed Research Findings:

Metabolism Studies: In vitro systems such as liver microsomes, S9 fractions, and cultured hepatocytes are standard models for assessing hepatic clearance and metabolic pathways. nih.govbiomedres.us In these assays, this compound is added as an internal standard to samples before analysis. This allows for the exact measurement of the rate of disappearance of the parent compound (Capecitabine) and the appearance of its key metabolites—5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-DFUR), and the active moiety, 5-fluorouracil (B62378) (5-FU). metsol.comsemanticscholar.org The use of a stable isotope-labeled standard corrects for variations in sample preparation and mass spectrometer response, ensuring high-quality, reproducible data. nih.gov

Absorption and Permeability Assays: Ex vivo models, such as the everted gut sac preparation, are used to study the absorption characteristics of orally administered drugs. By adding this compound to the experimental system, researchers can accurately quantify the transport of Capecitabine across the intestinal epithelium. This helps in determining the rate and extent of absorption and identifying potential roles of influx or efflux transporters.

Plasma Protein Binding: Understanding the extent to which a drug binds to plasma proteins is crucial, as only the unbound fraction is pharmacologically active. In vitro equilibrium dialysis or ultrafiltration assays are performed with plasma. The addition of this compound enables the precise measurement of Capecitabine concentrations in the protein-free and protein-bound fractions, leading to an accurate determination of the binding percentage.

The data generated from these studies are critical for the early assessment of a drug's viability and for predicting its in vivo pharmacokinetic behavior.

| ADME Process | In Vitro/Ex Vivo System | Role of this compound | Key Parameter Determined |

|---|---|---|---|

| Metabolism | Liver Microsomes, S9 Fractions, Hepatocytes | Internal standard for LC-MS/MS quantification | Metabolic stability, intrinsic clearance (CLint), metabolite identification |

| Absorption | Caco-2 cell monolayers, Everted gut sac | Tracer and internal standard for transport studies | Apparent permeability coefficient (Papp), absorption rate |

| Distribution | Equilibrium Dialysis, Ultrafiltration with plasma | Internal standard for quantifying bound vs. unbound drug | Plasma protein binding percentage (%PPB) |

| Excretion | Transfected cell lines expressing specific transporters | Tracer to measure cellular efflux | Identification of excretory transport mechanisms |

Research on Tissue-Specific Distribution and Cellular Uptake Mechanisms in Model Organisms

Investigating how a drug and its metabolites distribute into different tissues is key to understanding both its efficacy and potential toxicity. This compound facilitates these investigations in animal models by acting as a high-fidelity tracer.

Detailed Research Findings:

Tissue Homogenate Analysis: Following administration of Capecitabine to a model organism, tissue samples (e.g., tumor, liver, kidney, muscle) are collected at various time points. This compound is added to the tissue homogenates during the sample preparation process. Subsequent LC-MS/MS analysis provides highly accurate measurements of the concentrations of Capecitabine and its metabolites, such as 5'-DFUR and 5-FU, in each tissue. nih.gov

Tumor-Specific Accumulation: Capecitabine is designed to be preferentially converted to its active form, 5-FU, within tumor cells, which have higher levels of the enzyme thymidine (B127349) phosphorylase. researchgate.net Studies using stable isotope-labeled tracers can precisely quantify the concentrations of Capecitabine and its metabolites in both tumor and adjacent healthy tissue. Research has shown that while Capecitabine and its intermediate metabolites distribute extensively into the interstitium of both malignant and healthy tissues, the concentration of the active drug, 5-FU, can be significantly higher in tumor tissue. nih.govresearchgate.net This provides direct evidence for the tumor-selective activation mechanism.

Cellular Uptake Studies: In vitro studies using cancer cell lines are employed to elucidate the mechanisms of cellular entry. By incubating cells with Capecitabine and using this compound as an analytical standard, researchers can measure the intracellular concentration of the drug over time and under various conditions (e.g., in the presence of transport inhibitors) to identify the specific proteins responsible for its uptake.

| Compound | Tissue Type | Relative Concentration Finding | Research Implication |

|---|---|---|---|

| Capecitabine | Tumor vs. Healthy Tissue Interstitium | Equilibrates rapidly between plasma and tissue with little discrimination. nih.gov | Efficient penetration into target tissue is achieved. |

| 5'-DFCR & 5'-DFUR | Tumor vs. Healthy Tissue Interstitium | Distribute extensively into both malignant and healthy tissues. nih.gov | Prodrug metabolites are readily available for final conversion. |

| 5-FU | Tumor vs. Plasma | Concentrations are typically low in plasma but higher in tumor tissue. researchgate.net | Confirms preferential activation at the tumor site. |

| 5-FU | Tumor vs. Adjacent Healthy Tissue | Average concentration can be over 3-fold higher in colorectal tumors. researchgate.net | Demonstrates tumor selectivity, potentially reducing systemic toxicity. |

Quantitative Pharmacokinetic Modeling and Simulation in Research Contexts

Pharmacokinetic (PK) models are mathematical tools used to describe and predict the concentration of a drug in the body over time. The development of robust and predictive PK models is entirely dependent on the quality of the input data.

Detailed Research Findings:

Data Generation for Model Building: The precise concentration-time data for Capecitabine and its metabolites (5'-DFCR, 5'-DFUR, 5-FU) in plasma and tissues, generated using this compound as an internal standard, form the foundation for PK model development. The high accuracy of this data is essential for estimating critical PK parameters like clearance, volume of distribution, and absorption/metabolism rate constants. semanticscholar.orgnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated simulations that incorporate physiological data (e.g., blood flow rates, tissue volumes) and drug-specific data (e.g., metabolic enzyme kinetics) to predict drug disposition. semanticscholar.orgnih.gov The development of PBPK models for Capecitabine relies on accurate in vitro metabolic data and in vivo tissue concentration data, both of which are obtained using this compound. These models can simulate how factors like enzyme activity in the liver and tumor tissue govern the selective production of 5-FU. nih.gov Sensitivity analyses using these models have shown that thymidine phosphorylase activity in the tumor is a major determinant of 5-FU exposure in that tissue. nih.gov

Population PK Modeling: In later pre-clinical stages or clinical research, population PK models are used to describe the pharmacokinetics of a drug across a population and identify sources of variability. nih.govresearchgate.net The high-quality data enabled by stable isotope-labeled standards ensures that the variability estimated by the model is true biological variability, not analytical error. This allows researchers to explore how factors like genetic variations in metabolic enzymes might influence drug exposure. semanticscholar.org

| Modeling Approach | Contribution of this compound | Purpose of the Model in Research |

|---|---|---|

| Non-compartmental Analysis (NCA) | Provides accurate plasma concentration-time data for calculating parameters. | Initial estimation of key PK parameters like AUC, Cmax, and half-life. |

| Compartmental PK Modeling | Generates high-precision data needed for fitting complex multi-compartment models. nih.gov | To describe the rates of drug transfer between different physiological compartments. |

| Physiologically Based PK (PBPK) Modeling | Enables accurate measurement of in vitro enzyme kinetics and in vivo tissue concentrations used as model inputs. nih.gov | To simulate drug disposition based on underlying physiology and predict concentrations in un-sampled tissues. semanticscholar.orgnih.gov |

| Population PK (PopPK) Modeling | Ensures high-quality data, minimizing analytical noise and improving the estimation of inter-individual variability. semanticscholar.orgresearchgate.net | To identify sources of pharmacokinetic variability within a study population. |

Emerging Research Avenues and Future Directions

Development of Advanced Deuterated Analogues as Mechanistic Probes

The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic properties of a drug due to the kinetic isotope effect (KIE). This phenomenon, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, can slow down metabolic reactions that involve the cleavage of this bond. nih.gov This principle is leveraged to develop advanced deuterated analogues, including alpha-Capecitabine-d11, as mechanistic probes to investigate drug metabolism and action.

Researchers utilize these labeled compounds to gain a deeper understanding of a drug's disposition, including its absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org By strategically placing deuterium atoms at sites of metabolic activity, scientists can delineate complex metabolic pathways and identify the enzymes responsible for a drug's breakdown. nih.govsemanticscholar.org For instance, the multi-step enzymatic conversion of Capecitabine (B1668275) to its active form, 5-fluorouracil (B62378) (5-FU), involves several key metabolites. nih.govnih.govnih.gov

Metabolic Activation Pathway of Capecitabine

| Precursor/Metabolite | Activating Enzyme |

|---|---|

| Capecitabine | Carboxylesterase (CES) |

| 5'-deoxy-5-fluorocytidine (B193531) (dFCR) | Cytidine (B196190) deaminase (CDA) |

| 5'-deoxy-5-fluorouridine (dFUR) | Thymidine (B127349) phosphorylase (TP) |

| 5-fluorouracil (5-FU) | - |

This table outlines the sequential enzymatic conversion of the prodrug Capecitabine to the active cytotoxic agent 5-fluorouracil. Each step is catalyzed by a specific enzyme, primarily in the liver and tumor tissue. nih.govnih.govnih.gov

Using a deuterated analogue like this compound allows for precise tracking of the parent compound and its metabolites through this cascade via mass spectrometry. nih.gov This helps in understanding the rate-limiting steps and the factors influencing the generation of the active drug at the tumor site. The insights gained are crucial for designing new drug candidates with improved metabolic stability and potentially reduced formation of toxic metabolites. nih.gov

Integration of this compound in Systems Pharmacology Research

Systems pharmacology combines experimental and computational approaches to understand how drugs affect biological systems. Stable isotope-labeled compounds are invaluable tools in this field, providing quantitative data for developing robust pharmacokinetic (PK) and pharmacodynamic (PD) models. dntb.gov.ua

This compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net This application is fundamental for the accurate quantification of Capecitabine and its metabolites in complex biological matrices such as plasma or tissue. nih.gov The ability to precisely measure drug concentrations over time is essential for building the comprehensive population PK models that are central to systems pharmacology. nih.gov

These models can help explain the high variability in drug response observed among patients and identify factors that influence drug exposure, such as genetic mutations in metabolizing enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov By integrating data from studies using this compound, researchers can create more predictive models that simulate drug behavior in diverse patient populations, ultimately advancing personalized medicine.

High-Throughput Screening Methodologies Utilizing Deuterated Compounds in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify potential "hits" against a biological target. bmglabtech.com While deuterated compounds are not typically the primary molecules being screened in these large libraries, they play a critical supporting role in the validation and follow-up stages of the HTS pipeline. bellbrooklabs.com

The process of drug discovery involves several stages after an initial hit is identified, including hit-to-lead optimization. bellbrooklabs.com During this phase, analytical methods are required to be sensitive, robust, and accurate. The use of deuterated compounds like this compound as internal standards in LC-MS/MS assays is crucial for achieving high-quality quantitative data. mdpi.com This ensures that the structure-activity relationships (SAR) derived from screening campaigns are reliable.

Moreover, as HTS technologies evolve to incorporate more complex cell-based and 3D organoid models, the need for precise analytical validation becomes even more critical. moleculardevices.comnih.gov Stable isotope-labeled standards help ensure that the results from these advanced screening platforms are accurate, preventing the costly pursuit of false positives and enabling researchers to focus on the most promising lead compounds. researchgate.net

Applications of Deuterated Compounds in the Drug Discovery Pipeline

| Research Area | Application of Deuterated Compound (e.g., this compound) | Research Outcome |

|---|---|---|

| Mechanistic Toxicology | Probe metabolic pathways to identify and mitigate toxic metabolite formation. nih.govacs.org | Improved drug safety profiles. nih.gov |

| Pharmacokinetics (ADME) | Act as tracers and internal standards to quantify drug and metabolite levels. nih.govmetsol.com | Accurate characterization of drug disposition. dntb.gov.ua |

| Systems Pharmacology | Provide quantitative data for building predictive PK/PD models. nih.gov | Enhanced understanding of drug-system interactions. |

| HTS Hit Validation | Serve as internal standards for precise quantification in validation assays. mdpi.com | Reliable identification of lead compounds. |

| Metabolic Research | Trace metabolic pathways to understand disease-related dysregulation. researchgate.netnih.gov | Discovery of new therapeutic targets. researchgate.net |

This table summarizes the diverse roles of deuterated compounds across various stages of biomedical research and drug development.

Contribution to Understanding Metabolic Dysregulation in Disease Models (e.g., cancer metabolism research)

A hallmark of many diseases, particularly cancer, is a significant alteration of cellular metabolism. nih.govcancer.govelsevierpure.com Stable isotope-resolved metabolomics (SIRM) has become a powerful technique for investigating these changes. researchgate.net By using labeled compounds, researchers can trace the flow of atoms through metabolic networks, providing a dynamic picture of cellular activity that cannot be obtained from static metabolite profiling alone. researchgate.netnih.gov

In cancer metabolism research, deuterated compounds are used to probe phenomena like the Warburg effect, where cancer cells exhibit increased glucose uptake and glycolysis. nih.govoncanp.org Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates like labeled glucose to visualize metabolic pathways in vivo, offering insights into tumor biology and treatment response. nih.govoup.commdpi.com

By administering a deuterated drug analogue like this compound in preclinical disease models, scientists can study how the dysregulated metabolism of a tumor affects the drug's activation and efficacy. nih.gov For example, the expression levels of key activating enzymes for Capecitabine, such as thymidine phosphorylase, can vary significantly in tumor tissues, impacting the local production of cytotoxic 5-FU. nih.govnih.gov Tracing the metabolic fate of this compound can help correlate metabolic phenotypes with drug response, potentially identifying biomarkers for patient stratification and paving the way for novel therapeutic strategies that exploit the metabolic vulnerabilities of cancer cells. researchgate.netresearchgate.net

Q & A

Q. Advanced

- Control groups : Compare deuterated and non-deuterated forms under identical conditions (dose, species, sampling intervals).

- Sampling frequency : Optimize based on half-life predictions to capture metabolite formation (e.g., 5'-DFUR, 5-FU).

- Analytical sensitivity : Use LC-MS/MS with deuterated internal standards to distinguish isotopic metabolites.

- Statistical power : Predefine sample sizes using pilot data to account for inter-individual variability. Reference guidelines like CONSORT for rigorous reporting .

How can researchers validate quantification methods for this compound in complex biological matrices?

Q. Basic

- Matrix effect assessment : Spike deuterated compound into plasma/tissue homogenates to evaluate recovery rates and ion suppression/enhancement via LC-MS/MS.

- Calibration curves : Use linear regression (1–500 ng/mL range) with ≥6 points and R² >0.99.

- Stability testing : Evaluate freeze-thaw cycles, short-term (room temperature), and long-term (-80°C) storage .

How to resolve contradictions in metabolic pathway data between this compound and its non-deuterated counterpart?

Q. Advanced

- Isotopic tracing : Use radiolabeled (³H/¹⁴C) or stable isotope (¹³C) tracers to differentiate deuteration-specific metabolites.

- Enzyme kinetics : Compare and values for rate-limiting enzymes (e.g., CES1, CDD) using recombinant assays.

- Computational modeling : Apply tools like COPASI to simulate metabolic flux discrepancies caused by deuterium-induced kinetic isotope effects .

What parameters are essential for stability studies of this compound under varying storage conditions?

Q. Basic

- Temperature/humidity : Test degradation rates at -80°C, -20°C, 4°C, and 25°C (60% RH) over 0–12 months.

- Analytical intervals : Assess at 0, 1, 3, 6, and 12 months using validated HPLC methods.

- Degradation products : Identify via high-resolution MS and compare to pharmacopeial impurity thresholds .

What strategies optimize deuteration positions in this compound to minimize metabolic interference?

Q. Advanced

- Molecular dynamics simulations : Predict deuterium placement effects on enzyme-substrate binding (e.g., CYP2C9 interactions).

- In vitro assays : Screen deuterated analogs in hepatocyte models to quantify metabolite ratios (5'-DFUR vs. inactive byproducts).

- Structure-activity relationship (SAR) : Corporate deuteration sites with known metabolic "soft spots" to prolong half-life .

How to ensure reproducibility in this compound synthesis for multi-institutional studies?

Q. Basic

- Standard Operating Procedures (SOPs) : Document deuteration steps (e.g., catalytic exchange conditions, purification methods).

- Batch-to-batch validation : Use NMR and MS to confirm consistency in isotopic enrichment (±2% deviation).

- Inter-lab cross-check : Share samples with collaborating labs for analytical harmonization .

Which statistical approaches are robust for comparing this compound's efficacy in heterogeneous tumor models?

Q. Advanced

- Multivariate analysis : Apply mixed-effects models to adjust for tumor volume variability and baseline covariates.

- Response criteria : Use RECIST 1.1 guidelines for solid tumors, categorizing complete/partial response or progressive disease .

- Survival analysis : Kaplan-Meier curves with log-rank tests to evaluate time-to-progression differences.

What reference standards are recommended for quantifying this compound in pharmacokinetic studies?

Q. Basic

- Certified deuterated standards : Procure from accredited suppliers (e.g., NIST-traceable materials).

- Cross-validation : Compare in-house synthesized batches against commercial standards via tandem MS.

- Documentation : Include lot numbers, purity certificates, and storage conditions in supplementary materials .

How can multi-omics data integration improve mechanistic insights into this compound's action?

Q. Advanced

- Transcriptomic profiling : RNA-seq to identify deuteration-induced changes in drug metabolism genes (e.g., DPYD, TYMS).

- Proteomic analysis : SILAC (Stable Isotope Labeling by Amino Acids) to quantify enzyme expression levels.

- Pathway mapping : Use KEGG or Reactome to overlay multi-omics results and pinpoint synergistic/antagonistic nodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.